molecular formula C33H23BrN2O5 B15015887 2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate

2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate

Cat. No.: B15015887
M. Wt: 607.4 g/mol
InChI Key: KGTFAZCFAXOXBY-XICOUIIWSA-N
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Description

2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate is a complex organic compound It features a benzoyloxy group, a bromonaphthalene moiety, and an acetamido-imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoyloxy and bromonaphthalene intermediates, followed by their coupling through an acetamido-imino linkage. Common reagents used in these reactions include benzoyl chloride, bromonaphthalene, and acetamide, under conditions such as refluxing in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the bromonaphthalene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzoyloxy)-4-[(E)-{[2-(4-chloronaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzoyloxy)-4-[(E)-{[2-(4-fluoronaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 2-(Benzoyloxy)-4-[(E)-{[2-(4-bromonaphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C33H23BrN2O5

Molecular Weight

607.4 g/mol

IUPAC Name

[2-benzoyloxy-4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C33H23BrN2O5/c34-28-17-16-25(26-13-7-8-14-27(26)28)20-31(37)36-35-21-22-15-18-29(40-32(38)23-9-3-1-4-10-23)30(19-22)41-33(39)24-11-5-2-6-12-24/h1-19,21H,20H2,(H,36,37)/b35-21+

InChI Key

KGTFAZCFAXOXBY-XICOUIIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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